molecular formula C6H6 B151609 Benzene CAS No. 71-43-2

Benzene

Cat. No.: B151609
CAS No.: 71-43-2
M. Wt: 78.11 g/mol
InChI Key: UHOVQNZJYSORNB-UHFFFAOYSA-N
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Description

Benzene is a simple organic compound with the chemical formula C₆H₆ It is the smallest and most fundamental aromatic hydrocarbon, characterized by a ring structure consisting of six carbon atoms, each bonded to a hydrogen atomThis compound is a colorless, flammable liquid with a sweet odor and is primarily used in the production of various chemicals and materials, including polystyrene, resins, and synthetic fibers .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Benzene, a simple aromatic hydrocarbon, primarily targets the bone marrow and the liver . The bone marrow is particularly susceptible to this compound’s toxic effects, leading to hematotoxicity . The liver plays a significant role in the metabolism of this compound .

Mode of Action

This compound undergoes a series of electrophilic substitution reactions, including nitration, sulfonation, and halogenation . These reactions involve the generation of an electrophile, intermediate carbocation formation, and the removal of a proton from the carbocation intermediate . This compound suppresses the cell cycle by p53-mediated overexpression of p21, a cyclin-dependent kinase inhibitor . This results in a dynamic change of hemopoiesis during and after this compound exposure .

Biochemical Pathways

This compound’s biochemical pathways involve its metabolism into various toxic metabolites. These metabolites appear to play key roles in the development of the hematotoxic, clastogenic, and carcinogenic effects of this compound . The metabolism of this compound involves the formation of this compound oxide, phenol, and hydroquinone .

Pharmacokinetics

This compound is highly volatile, and exposure occurs mostly through inhalation . After uptake into the body, this compound undergoes a series of metabolic transformations to multiple metabolites that exert toxic effects on the bone marrow . A physiologically based pharmacokinetic (PBPK) model has been developed for the uptake and elimination of this compound in mice to relate the concentration of inhaled and orally administered this compound to the tissue doses of this compound and its key metabolites .

Result of Action

This compound’s action results in a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects . It can also damage the immune system by changing blood levels of antibodies and causing the loss of white blood cells .

Action Environment

This compound is a ubiquitous environmental pollutant. It occurs both naturally and as a result of human activity, notably as a result of combustion . It is also a component of gasoline vapors, cigarette smoke, and industrial processes . Environmental factors such as the presence of other chemicals, temperature, and the specific conditions of exposure can influence this compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Benzene interacts with several enzymes, proteins, and other biomolecules. It can enter the body through inhalation, gastrointestinal tract, and slightly across the skin . The toxicokinetics of this compound involves a variety of extraction methods and analytical techniques for the determination of unmetabolized this compound in exhaled air and their urinary metabolites .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Comparison with Similar Compounds

Benzene is unique among aromatic compounds due to its simple structure and stability. Similar compounds include:

This compound’s uniqueness lies in its high stability and reactivity, making it a fundamental compound in organic chemistry and industrial applications.

Properties

IUPAC Name

benzene
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InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H
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InChI Key

UHOVQNZJYSORNB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=CC=C1
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Molecular Formula

C6H6
Record name BENZENE
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Related CAS

25053-22-9, 6842-25-7, 79086-19-4
Record name Benzene, homopolymer
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DSSTOX Substance ID

DTXSID3039242
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Molecular Weight

78.11 g/mol
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Physical Description

Benzene appears as a clear colorless liquid with a petroleum-like odor. Flash point less than 0 °F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air., Gas or Vapor, Liquid; Liquid, Colorless to light-yellow liquid with an aromatic odor. Note: A solid below 42 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Highly flammable colorless to light-yellow liquid with a petroleum-like odor., Colorless to light-yellow liquid with an aromatic odor. [Note: A solid below 42 °F.]
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Boiling Point

176.2 °F at 760 mmHg (NTP, 1992), 80.08 °C, 80.00 to 81.00 °C. @ 760.00 mm Hg, 80 °C, 176.2 °F, 176 °F
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Flash Point

12 °F (NTP, 1992), 12 °F, 12 °F (-11 °C) Closed Cup, -11.0 °C (12.2 °F) (Closed cup), -11 °C c.c.
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Solubility

1 to 5 mg/mL at 64 °F (NTP, 1992), In water, 1.79X10+3 mg/L at 25 °C, Miscible with alcohol, chloroform, ether, carbon disulfide, acetone, oils, carbon tetrachloride, and glacial acetic acid, Miscible with ethanol, ethyl ether, acetone, chloroform; coluble in carbon tetrachloride, 1.79 mg/mL, Solubility in water, g/100ml at 25 °C: 0.18, 0.07%
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Density

0.879 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8756 g/cu cm at 20 °C, SPECIFIC DISPERSION 189.6; DENSITY OF SATURATED VAPOR-AIR MIXT AT 760 MM HG (AIR= 1) IS 1.22 AT 26 °C; PERCENT IN SATURATED IN AIR AT 760 MM HG IS 13.15 AT 26 °C, Relative density (water = 1): 0.88, 0.88
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Vapor Density

2.77 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.8 (Air = 1), Relative vapor density (air = 1): 2.7, 2.77
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Vapor Pressure

60 mmHg at 59 °F ; 76 mmHg at 68 °F (NTP, 1992), 94.8 [mmHg], 94.8 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 75 mmHg
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Mechanism of Action

Covalent interaction of a benzene metabolite with dna was shown in vivo, but no information was given about the chem nature of this metabolite. A likely intermediate in benzene metabolism is benzene oxide. In neutral aq media it rearranges only slowly to the phenol so that its lifetime could be long enough for diffusion from the site of activation to the dna. Alternatively, the metabolic appearance of polyhydroxy derivatives suggests the formation of a phenol epoxide, so that the reactive molecule could be a secondary metabolite., The available evidence supports the concept that benzene toxicity is caused by one or more metabolites of benzene. ... Benzene metabolites containing 2 or 3 hydroxyl groups inhibited mitosis. Toluene, which inhibits benzene metabolism, protected animals against benzene-induced myelotoxicity. Benzene toxicity could be correlated with the appearance of benzene metabolites in bone marrow. Although it is clear that benzene can be metabolized in bone marrow, the observation that partial hepatectomy protects against benzene toxicity suggests that a metabolite formed in liver is essential for benzene toxicity., ... Importance of polyhydroxylated derivatives of benzene & their semiquinones. ... /It has been/ shown that hydroquinone inhibits rat brain microtubule polymerization; that hydroquinone & para-benzoquinone are the most potent inhibitors of T- & B-lymphocyte function, as measured in mouse spleen cells in culture; that hydroquinone inhibits lectin-stimulated lymphocyte agglutination in rat spleen prepn in vitro; & that para-benzoquinone is the metabolite most likely to be responsible for suppression of lymphocyte transformation & microtubule assembly in rat spleen cells in culture. However, admin of these cmpd to animals does not produce the typical picture of benzene toxicity ... admin /of/ major metabolites of benzene to mice ... failed to ... decr ... red blood cell production, using the (59)Fe uptake technique ... /it's been/ suggested that ring-opening products may play a role in benzene toxicity. ... In mice benzene treatment suppressed subsequent colony forming unit-C formation from bone-marrow cells in vitro. Treating the animals with phenol, hydroquinone or benzene dihydrodiol failed to suppress colony forming unit-C. Thus, the toxic metabolites of benzene have yet to be identified., ... Radioactivity /has been demonstrated/ in a nucleic acid fraction from rat liver following admin of either (3)h- or (14)C-labelled benzene. It has been shown that benzene binds covalently to protein in liver, bone marrow, kidney, lung, spleen, blood, & muscle. Less covalent binding was observed to the protein of bone marrow, blood, & spleen of C57Bl/6 mice, which are more resistant to the benzene-induced effects on red cell production, than to that of sensitive DBA/2 mice. ... Covalent binding of benzene to protein in perfused bone-marrow prepn /has been demonstrated/. ... A metabolite of phenol binds to liver protein more efficiently than does benzene oxide, & they have electrophoretically separated hepatic proteins to which benzene preferentially binds. ... Covalent binding to mitochondria is a prominent feature of benzene metabolism. ... There is relatively more radioactivity in a nucleic acid-rich fraction of a benzene metabolite isolated from mouse bone-marrow cells than in a similar fraction from liver., For more Mechanism of Action (Complete) data for BENZENE (12 total), please visit the HSDB record page.
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Impurities

Major impurities are toluene and xylene, others: phenol, thiophene, carbon disulfide, acetylnitrile, and pyridine.
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Color/Form

Clear, colorless liquid, Orthorhombic prisms or liquid, Colorless to light-yellow liquid [Note: A solid below 42 degrees F]

CAS No.

71-43-2, 26181-88-4
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Melting Point

41.9 °F (NTP, 1992), 5.558 °C, 5.5 °C, 6 °C, 41.9 °F, 42 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzene
Reactant of Route 2
Benzene
Reactant of Route 3
Benzene
Reactant of Route 4
Benzene
Reactant of Route 5
Benzene
Reactant of Route 6
Benzene

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